![molecular formula C15H17NO6 B2372573 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid CAS No. 904814-16-0](/img/structure/B2372573.png)
4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-aminophenyl compounds are generally used in organic chemistry as building blocks in the synthesis of more complex molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base. This forms a carbamate with the tert-butyl group as the protecting group .Chemical Reactions Analysis
Boc-protected amines can undergo a variety of reactions. The Boc group can be removed using an acid such as trifluoroacetic acid, revealing the free amine. The amine can then participate in further reactions .Scientific Research Applications
- Applications :
- Applications :
- Applications :
- Applications :
Boronic Acid-Based Sensing Systems
Suzuki–Miyaura Coupling Reactions
Building Blocks for Analytical Methods
Electrophoresis of Glycated Molecules
Biochemical Tools and Enzyme Inhibition
Carbohydrate Chemistry and Glycobiology
Mechanism of Action
Target of Action
It is known that this compound is a derivative of biphenyl and boronic acid , which are commonly used in various chemical reactions and biological studies.
Mode of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
As a boronic acid derivative, it may be involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Pharmacokinetics
The solubility of the compound in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid. For instance, the compound is reported to be stable at room temperature in the continental US . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWXTPWJDPCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.